N-(3-bromo-4-methoxyphenyl)methanesulfonamide N-(3-bromo-4-methoxyphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163053
InChI: InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C8H10BrNO3S
Molecular Weight: 280.14 g/mol

N-(3-bromo-4-methoxyphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC18163053

Molecular Formula: C8H10BrNO3S

Molecular Weight: 280.14 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromo-4-methoxyphenyl)methanesulfonamide -

Specification

Molecular Formula C8H10BrNO3S
Molecular Weight 280.14 g/mol
IUPAC Name N-(3-bromo-4-methoxyphenyl)methanesulfonamide
Standard InChI InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3
Standard InChI Key AHAUWVSRKRAKBT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NS(=O)(=O)C)Br

Introduction

N-(3-bromo-4-methoxyphenyl)methanesulfonamide is an organic compound characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of a phenyl ring, along with a methanesulfonamide functional group. Its molecular formula is often reported as C9H10BrNO2S, although some sources may vary slightly in their molecular formula representation, such as C8H10BrNO3S . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics, which influence its reactivity and biological activity.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to N-(3-bromo-4-methoxyphenyl)methanesulfonamide exhibit antimicrobial and anti-inflammatory properties, suggesting potential biological activities for this compound as well. Additionally, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines by disrupting microtubule formation, thereby inhibiting cell proliferation.

Biological Activity Comparison

CompoundBiological Activity
N-(3-bromo-4-methoxyphenyl)methanesulfonamidePotential antimicrobial and anti-inflammatory properties.
DiarylsulphonamidesKnown anticancer agents, inhibit microtubular protein polymerization .

Research Findings and Future Directions

Studies on similar sulfonamide derivatives have shown promising results in medicinal chemistry, particularly in the development of anticancer agents. For instance, compounds with methoxy and bromo substitutions have demonstrated potent antiproliferative activity by targeting tubulin, a key protein involved in microtubule formation . Future research directions for N-(3-bromo-4-methoxyphenyl)methanesulfonamide could involve exploring its potential as an enzyme inhibitor or further investigating its interactions with biological targets to enhance its therapeutic applications.

Potential Therapeutic Targets

TargetPotential Application
Enzyme InhibitionTherapeutic applications in diseases involving specific enzyme dysregulation.
Tubulin InhibitionAnticancer therapy by disrupting microtubule formation.

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